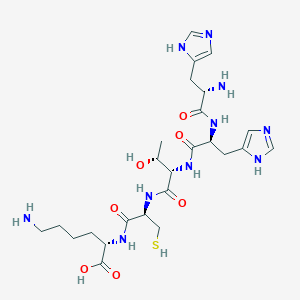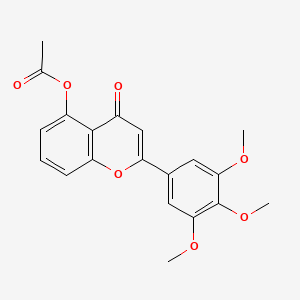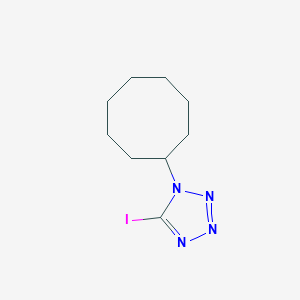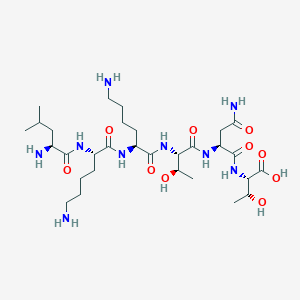![molecular formula C16H16N2O3 B12610859 Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]- CAS No. 651328-28-8](/img/structure/B12610859.png)
Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]-: is a complex organic compound that features a benzamide core structure with a 1,3-benzodioxole moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]- typically involves the reaction of 1,3-benzodioxole with benzamide derivatives under specific conditions. One common method includes the use of methylamine as a reagent, which facilitates the formation of the methylamino group attached to the benzodioxole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions often require precise temperature control and the use of catalysts to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: This compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding. It is often used in assays to study the interactions between small molecules and biological targets .
Medicine: In medicinal chemistry, Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]- is explored for its potential therapeutic properties. It has been studied for its anti-inflammatory, anticancer, and antimicrobial activities .
Industry: Industrially, this compound is utilized in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
- 2-Amino-N-(1,3-benzodioxol-5-ylmethyl)benzamide
- 1,3-Benzodioxol-5-Ylmethylamine
- Benzamide
Comparison: Compared to similar compounds, Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]- stands out due to its unique combination of the benzamide and benzodioxole moieties. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Conclusion
Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]- is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in chemical synthesis, biological research, and medicinal chemistry. Continued research on this compound may uncover new therapeutic potentials and industrial applications.
Propriétés
Numéro CAS |
651328-28-8 |
|---|---|
Formule moléculaire |
C16H16N2O3 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-18(13-5-3-2-4-12(13)16(17)19)9-11-6-7-14-15(8-11)21-10-20-14/h2-8H,9-10H2,1H3,(H2,17,19) |
Clé InChI |
JFTXSPYILNDVLK-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC2=C(C=C1)OCO2)C3=CC=CC=C3C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Dichloro-2-{1-[4-(methanesulfonyl)phenyl]ethyl}-1,2-thiazol-3(2H)-one](/img/structure/B12610781.png)


![Benzoic acid, 4-[(nitrooxy)methyl]-, pentafluorophenyl ester](/img/structure/B12610797.png)



![Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B12610819.png)


![3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12610839.png)

![1,1'-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene](/img/structure/B12610850.png)

